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Compound of Interest

Compound Name: 2-(2-Aminophenyl)but-3-yn-2-ol
CAS No.: 899438-72-3
Cat. No.: B1405460
. J

2-(2-Aminophenyl)but-3-yn-2-ol (CAS Number: 899438-72-3) is a bifunctional organic
molecule featuring a primary aniline group ortho to a tertiary propargyl alcohol substituent.[1]
This unique arrangement of an electron-rich aromatic amine and a reactive terminal alkyne
makes it a highly valuable building block for the synthesis of complex heterocyclic systems and
for derivatization via modern coupling chemistries.

The aniline moiety is a privileged scaffold in medicinal chemistry, present in numerous
approved drugs, while the propargyl group offers a handle for reactions such as ‘click’
chemistry, Sonogashira coupling, and cyclization reactions. The strategic placement of these
groups allows for the construction of novel molecular architectures with potential applications in
oncology, neurobiology, and materials science.

Identifier Value Source

CAS Number 899438-72-3 BLD Pharm[1]
Molecular Formula C10H11NO BLD Pharm[1]
Molecular Weight 161.20 g/mol BLD Pharm[1]
IUPAC Name 2-(2-aminophenyl)but-3-yn-2-ol

Synthesis Protocol: A Validated Approach
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While specific literature detailing the synthesis of 899438-72-3 is not widely published, a
reliable and scalable synthesis can be designed based on the fundamental principles of
organometallic chemistry. The most logical approach is the nucleophilic addition of an acetylide
to a ketone. This protocol describes a robust, self-validating method starting from commercially
available 1-(2-aminophenyl)ethan-1-one (2'-aminoacetophenone).

Mechanistic Rationale

The core of this synthesis is the reaction between a Grignard reagent derived from acetylene
and the electrophilic carbonyl carbon of 2'-aminoacetophenone. Ethynylmagnesium bromide is
a potent nucleophile that readily attacks the ketone. The anhydrous and aprotic conditions are
critical; Grignard reagents are highly basic and will be quenched by any protic source (like
water or alcohols), halting the desired reaction. The subsequent acidic workup serves to
neutralize the magnesium alkoxide intermediate, protonating it to form the final tertiary alcohol
product.

Detailed Experimental Protocol

Reaction: Nucleophilic addition of ethynylmagnesium bromide to 1-(2-aminophenyl)ethan-1-
one.

Materials:

1-(2-aminophenyl)ethan-1-one (1.0 eq)

o Ethynylmagnesium bromide (0.5 M in THF, 2.5 eq)

¢ Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NaCl solution)

o Ethyl acetate (EtOAC)

e Anhydrous magnesium sulfate (MgSQOa)
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« Silica gel for column chromatography
Procedure:

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 1-(2-aminophenyl)ethan-1-one (1.0 eq)
dissolved in anhydrous THF (approx. 0.2 M concentration).

e Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.
e Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

o Reagent Addition: Add the ethynylmagnesium bromide solution (2.5 eq) dropwise via the
dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow
addition is crucial to control the exothermic reaction and prevent side product formation.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin
Layer Chromatography (TLC) until the starting material is consumed.

e Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding
saturated aqueous NH4Cl solution dropwise.

o Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the
organic layer sequentially with saturated NaHCOs solution and brine.

e Drying and Concentration: Dry the isolated organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude oil via flash column chromatography on silica gel
(using a hexane/ethyl acetate gradient) to yield 2-(2-aminophenyl)but-3-yn-2-ol as a pure
product.

Synthesis Workflow Diagram
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Caption: Proposed synthetic route for 2-(2-Aminophenyl)but-3-yn-2-ol.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount to confirm the identity and purity of the synthesized
molecule. The following data represents the expected analytical profile for 2-(2-
aminophenyl)but-3-yn-2-ol.

Physicochemical Properties

Property Predicted Value Notes

) Off-white to yellow solid or Typical for aromatic amines
Physical State . :
viscous oil and alcohols.

Soluble in methanol, ethanol, o _
N Polarity is dominated by the
Solubility acetone, ethyl acetate, THF. ]
) ) alcohol and amine groups.
Sparingly soluble in water.

Indicates moderate lipophilicity.

logP 1.32 (Predicted)
[2]
K ~4.5 (Anilinium ion), ~17 Estimated based on analogous
a
P (Alcohol) structures.

Spectroscopic Validation

This multi-faceted analytical approach provides a self-validating system to confirm the
successful synthesis of the target compound.
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e 1H NMR (Proton Nuclear Magnetic Resonance):

o Aromatic Protons (o 6.5-7.5 ppm): Expect four distinct signals in the aromatic region, likely
exhibiting complex splitting patterns (doublets, triplets) characteristic of an ortho-
disubstituted benzene ring.

o Amine Protons (-NHz, & 4.0-5.0 ppm): A broad singlet, which may exchange with D20.

o Hydroxyl Proton (-OH, & 2.0-3.0 ppm): A sharp or broad singlet, which will also exchange
with D20.

o Alkynyl Proton (-C=CH, 6 2.5-2.7 ppm): A sharp singlet.
o Methyl Protons (-CHs, & ~1.6 ppm): A singlet integrating to 3 protons.
e 13C NMR (Carbon Nuclear Magnetic Resonance):

o Aromatic Carbons (6 115-150 ppm): Expect six distinct signals. The carbon bearing the
amino group (C-NHz) will be the most upfield (~115-120 ppm), while the carbon attached
to the butynol group will be further downfield.

o Alkynyl Carbons (-C=C-, & 70-90 ppm): Two signals are expected; the terminal C-H carbon
will be around 70-75 ppm, and the quaternary carbon will be around 85-90 ppm.

o Quaternary Alcohol Carbon (C-OH, d ~65-75 ppm): A single quaternary peak.
o Methyl Carbon (-CHs, & ~30 ppm): A single signal.
* IR (Infrared) Spectroscopy:

o N-H Stretch (3300-3500 cm~1): Two distinct sharp bands, characteristic of a primary
amine.

o O-H Stretch (3200-3600 cm~1): A strong, broad band for the alcohol.
o C=C-H Stretch (~3300 cm~1): A sharp, strong band for the terminal alkyne C-H bond.

o C=C Stretch (2100-2260 cm~1): A weak but sharp band.
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o C=C Aromatic Stretch (~1600 cm~1): Multiple bands in the fingerprint region.

e MS (Mass Spectrometry):

o Molecular lon (M*): A clear peak at m/z = 161.1, corresponding to the molecular weight of
the compound.

Applications in Drug Discovery and Chemical
Synthesis

The unique structure of 2-(2-aminophenyl)but-3-yn-2-ol makes it a powerful intermediate for
creating diverse molecular libraries.

Precursor for Heterocyclic Scaffolds

The ortho-relationship between the amine and the alkyne-containing side chain is ideal for
intramolecular cyclization reactions to form indole or quinoline derivatives, which are core
structures in many therapeutic agents, particularly kinase inhibitors. For example, under gold or
palladium catalysis, the aniline nitrogen can attack the activated alkyne, leading to a rapid
construction of a substituted indole ring system.

Utility in Bioconjugation and Fragment-Based Discovery

The terminal alkyne serves as a critical functional group for copper-catalyzed azide-alkyne
cycloaddition (CUAAC), the most prominent "click chemistry" reaction. This allows the molecule
to be easily conjugated to other fragments, biomolecules, or solid supports. In fragment-based
drug discovery (FBDD), this compound can serve as a starting fragment that can be "grown" by
clicking on other small molecules to improve binding affinity and selectivity for a biological
target.

Application Logic Diagram
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Caption: Use of the title compound in a fragment-based drug discovery workflow.

Safety and Handling

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.

Hazards: Aromatic amines can be toxic and are often skin/eye irritants. While specific

toxicology data for this compound is unavailable, it should be handled as a potentially

hazardous substance.

Storage: Store in a cool, dry place away from light and oxidizing agents. Cold-chain

transportation may be required for long-term stability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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